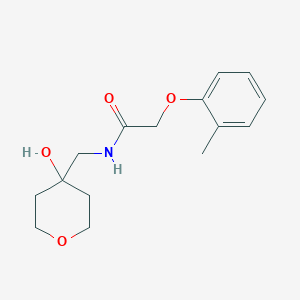

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It can include details about its stereochemistry, functional groups, and other structural features.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes. It can include the conditions required for the reactions and the products formed.Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound. It can include details such as melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including those with hydroxy-pyran elements, have been synthesized and characterized. Such complexes demonstrate significant antioxidant activity, as evaluated through various in vitro assays. The study of these complexes provides valuable insights into the role of hydrogen bonding in self-assembly processes and their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).

Synthesis and Catalytic Applications

The synthesis of polymers containing acetamide structure and their use as phase transfer catalysts for nucleophilic substitution reactions underlines the compound's relevance in facilitating chemical transformations. Such studies highlight the compound's utility in organic synthesis and materials science, offering pathways for creating more efficient and environmentally friendly catalytic processes (Kondo et al., 1986).

Novel Compound Synthesis and Structural Analysis

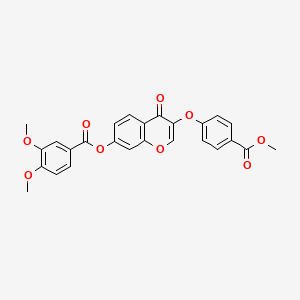

Research into the unexpected synthesis of novel 2-pyrone derivatives, including structures similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide, sheds light on new synthetic pathways and the importance of crystal structure analysis. Such studies contribute to our understanding of molecular interactions and can guide the design of new compounds with desired physical and chemical properties (Sebhaoui et al., 2020).

Antimicrobial and Therapeutic Potentials

The exploration of novel compounds for their antimicrobial and therapeutic potentials is a critical area of research. Studies on compounds like N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide could uncover new treatments for infectious diseases or conditions with unmet medical needs. For instance, the antibiotic SB22484, which shares a similar complexity with the queried compound, demonstrates activity against specific pathogens, highlighting the pharmaceutical significance of such research (Ferrari et al., 1990).

Chemical Synthesis and Drug Development

Chemoselective acetylation processes, relevant to the synthesis of antimalarial drugs, underline the importance of such compounds in drug development. The ability to selectively modify functional groups on complex molecules is crucial for creating effective and safe pharmaceuticals (Magadum & Yadav, 2018).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound and the hazards associated with it.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound.

Eigenschaften

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-12-4-2-3-5-13(12)20-10-14(17)16-11-15(18)6-8-19-9-7-15/h2-5,18H,6-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQOQWUUOJUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)

![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998702.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide](/img/structure/B2998704.png)

![4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B2998706.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2998707.png)

![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)

![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide](/img/structure/B2998719.png)